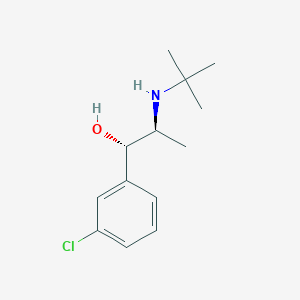

Threo-dihydrobupropion

Description

Properties

IUPAC Name |

(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPTTXIBLSWNSF-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431488 | |

| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92264-82-9 | |

| Record name | rel-(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92264-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threohydrobupropion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREOHYDROBUPROPION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C8SFV4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Threo-dihydrobupropion: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-dihydrobupropion is a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). As a pharmacologically active compound, a thorough understanding of its synthesis and chemical characteristics is crucial for research into its therapeutic potential, metabolic fate, and for the development of new chemical entities. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, tailored for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound, with the chemical formula C₁₃H₂₀ClNO, is a chiral molecule that exists as a pair of enantiomers.[1] It is a derivative of bupropion where the ketone functional group has been reduced to a secondary alcohol. This structural change significantly influences its physicochemical and pharmacological properties. The hydrochloride salt is a common form for handling and formulation.[2]

Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of the listed properties are based on predicted values due to the limited availability of experimentally determined data in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀ClNO | [1] |

| Molecular Weight | 241.76 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 347.2 ± 27.0 °C | |

| pKa (Predicted) | Not available | |

| logP (Predicted, free base) | 2.98 - 3.19 | [3] |

| Water Solubility (Predicted, free base) | 0.218 mg/mL | [3] |

| Hygroscopicity | Hygroscopic | [3] |

Spectral Data

Detailed experimental spectral data for this compound are not widely published. However, mass spectrometry data has been reported in the context of analytical methods for its quantification in biological matrices.

-

Mass Spectrometry (MS): In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the Q1/Q3 transition for this compound has been identified as 241.9/116.0.[4] This information is critical for the development of sensitive and specific bioanalytical methods.

Synthesis of this compound

This compound can be obtained through two primary routes: metabolic conversion from bupropion and chemical synthesis.

Metabolic Pathway

In vivo, this compound is a major metabolite of bupropion. The synthesis occurs primarily in the liver through the stereoselective reduction of the ketone group of bupropion. The key enzyme responsible for this biotransformation is 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), with other carbonyl reductases also contributing.[5][6] This metabolic pathway is a crucial aspect of bupropion's overall pharmacological profile.

Chemical Synthesis

The chemical synthesis of racemic this compound typically involves the reduction of bupropion hydrochloride. A general method has been described in the patent literature.[7]

The following protocol is a general guide based on available information. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Materials:

-

Bupropion hydrochloride

-

A suitable reducing agent (e.g., sodium borohydride, lithium aluminium hydride, or borane-tetrahydrofuran (B86392) complex)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Hydrochloric acid (for salt formation, if starting from the free base)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve bupropion hydrochloride in an appropriate anhydrous aprotic solvent.

-

Reduction: Cool the solution in an ice bath. Slowly add the chosen reducing agent portion-wise, maintaining the temperature below 10 °C. The choice of reducing agent will influence the reaction conditions and work-up procedure.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride, depending on the reducing agent used.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by techniques such as column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system to yield the pure product.

Conclusion

This technical guide has summarized the key aspects of the synthesis and chemical properties of this compound. While significant information is available regarding its metabolic formation and a general approach to its chemical synthesis, there remains a need for more comprehensive, experimentally determined data for its physicochemical and spectral properties. The provided information aims to serve as a valuable resource for researchers and professionals engaged in the study and development of bupropion and its metabolites, facilitating further investigation into the therapeutic potential of this compound.

References

- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]

- 2. rac threo-Dihydro Bupropion Hydrochloride | 80478-42-8 [sigmaaldrich.com]

- 3. Buy rac threo-Dihydro Bupropion Hydrochloride | 1396889-62-5 [smolecule.com]

- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. researchgate.net [researchgate.net]

- 7. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]

Threo-dihydrobupropion: An In-depth Technical Guide on its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and key characteristics of threo-dihydrobupropion, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). This document details the metabolic pathway leading to its formation, its pharmacokinetic and pharmacodynamic properties, and its contribution to the overall pharmacological profile of bupropion. Detailed experimental protocols for its quantification and relevant signaling pathway diagrams are provided to support further research and development in this area.

Introduction

Bupropion, marketed under trade names such as Wellbutrin® and Zyban®, is an atypical antidepressant and smoking cessation aid.[1] Its mechanism of action involves the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake.[2][3] Upon administration, bupropion is extensively metabolized into three major active metabolites: hydroxybupropion, erythrohydrobupropion, and this compound.[3][4] Among these, this compound circulates at significantly higher concentrations than the parent drug and contributes substantially to its therapeutic effects and side-effect profile.[4][5] This guide focuses specifically on the discovery and historical development of this compound, presenting key data and methodologies relevant to researchers in pharmacology and drug development.

Discovery and Historical Development

The identification of this compound as a significant metabolite of bupropion has been a gradual process, evolving with advancements in analytical techniques.

-

Early Identification: The primary oxidative and reductive metabolites of bupropion, including the amino alcohol diastereomers this compound and erythrohydrobupropion, were identified more than three decades ago.[2] Early studies recognized their presence in plasma and urine of individuals treated with bupropion.

-

Elucidation of Stereoselectivity: A critical development in the understanding of this compound was the recognition of its stereoselective disposition.[2][6] The development of chiral high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods allowed for the separation and quantification of the individual enantiomers, (1R,2R)- and (1S,2S)-threo-dihydrobupropion.[4][7][8] These studies revealed significant differences in the pharmacokinetic profiles of the enantiomers.[2]

-

Identification of Key Metabolic Enzymes: For many years, the specific enzymes responsible for the formation of the hydrobupropion metabolites were not fully understood.[9] A pivotal study in 2013 identified 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) as the major enzyme responsible for the stereoselective reduction of R-bupropion to this compound.[9][10] Other carbonyl reductases are believed to be involved in the formation of erythrohydrobupropion.[5][10]

-

Further Metabolic Pathways: More recent research has identified further metabolites of this compound itself, including threo-4'-hydroxy-hydrobupropion, which is formed via metabolism by CYP2B6 and CYP2C19.[4][11] Glucuronide conjugates of this compound are also formed by various glucuronosyltransferase enzymes.[4][12]

Physicochemical and Pharmacokinetic Properties

This compound is a substituted β-hydroxyamphetamine.[4] Its chemical and pharmacokinetic properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | rel-(1R,2R)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | [4] |

| CAS Number | 92264-82-9 (racemate) | [4] |

| Molar Mass | 241.76 g·mol−1 | [4] |

| Formula | C13H20ClNO | [4] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Plasma Protein Binding | 42% | [4] |

| Elimination Half-life | Approximately 37 hours | [4] |

| Cmax (Threo A vs. Threo B) | Threo A significantly higher | [2] |

| AUC0-∞ (Threo A vs. Threo B) | Threo A almost 5-fold higher | [2] |

* Following a single 100 mg oral dose of racemic bupropion. "Threo A" and "Threo B" refer to the two enantiomers based on chromatographic elution order.[2]

Pharmacodynamics and Mechanism of Action

While information on the specific pharmacological actions of this compound is less extensive than for the parent drug, it is known to be pharmacologically active.

-

Potency: It is estimated to be about 20% to 50% as potent as bupropion in mouse models of depression.[4]

-

Monoamine Reuptake Inhibition: this compound is a weak inhibitor of norepinephrine, dopamine, and serotonin (B10506) reuptake.[4]

-

Nicotinic Acetylcholine (B1216132) Receptor Modulation: It also acts as an inhibitor of α3β4 nicotinic acetylcholine receptors.[4]

-

CYP2D6 Inhibition: this compound is an inhibitor of the cytochrome P450 enzyme CYP2D6, contributing to about 21% of the total CYP2D6 inhibition observed during bupropion therapy.[4]

Table 3: In Vitro Pharmacodynamic Data for this compound

| Target | IC50 (rat) | Reference |

| Norepinephrine Reuptake | 16 μM | [4] |

| Dopamine Reuptake | 47 μM | [4] |

| Serotonin Reuptake | 67 μM | [4] |

| α3β4 Nicotinic Acetylcholine Receptors | 14 μM | [4] |

Signaling and Metabolic Pathways

The formation of this compound is a key step in the metabolism of bupropion. The following diagram illustrates this metabolic pathway.

Experimental Protocols

The following section details a representative experimental protocol for the stereoselective quantification of this compound in human plasma, based on published methodologies.[5][8]

Stereoselective Quantification of this compound by HPLC-MS/MS

Objective: To separate and quantify the enantiomers of this compound in human plasma.

Materials:

-

Human plasma samples

-

This compound reference standards (racemic and individual enantiomers, if available)

-

Internal standard (e.g., this compound-d9)[13]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium (B1175870) bicarbonate

-

Ammonium hydroxide

-

Water (deionized, 18 MΩ·cm)

-

Chiral HPLC column (e.g., Lux 3μ Cellulose-3)[8]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add the internal standard solution.

-

Add an appropriate organic extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Vortex for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC-MS/MS Analysis:

-

HPLC Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each this compound enantiomer and the internal standard. These transitions need to be determined by direct infusion of the reference standards.

-

Optimization: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to maximize signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of this compound enantiomers in the plasma samples by interpolation from the calibration curve.

-

Experimental Workflow Diagram

Conclusion

This compound is a major, pharmacologically active metabolite of bupropion that plays a significant role in its overall clinical profile. Its discovery and the subsequent elucidation of its stereoselective metabolism have been crucial in understanding the variability in patient response to bupropion. The continued investigation of this compound and its enantiomers is warranted to further refine our understanding of its therapeutic and adverse effects, potentially leading to the development of novel therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and professionals engaged in this area of study.

References

- 1. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. ricardinis.pt [ricardinis.pt]

- 4. Threohydrobupropion - Wikipedia [en.wikipedia.org]

- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]

- 7. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. pharmaffiliates.com [pharmaffiliates.com]

The Stereochemical Landscape of Threo-dihydrobupropion and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in vivo, leading to the formation of several active metabolites. Among these, threo-dihydrobupropion is a major metabolite with significant pharmacological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its isomers, their synthesis, pharmacological properties, and the analytical methods for their separation and quantification. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of bupropion and its metabolites.

Introduction

Bupropion is administered clinically as a racemic mixture of (R)- and (S)-enantiomers. Its complex metabolism generates three major active metabolites: hydroxybupropion, erythro-dihydrobupropion, and this compound.[1][2] The reduction of the ketone group of bupropion leads to the formation of two diastereomeric amino alcohols, erythro- and this compound, each existing as a pair of enantiomers.[1] this compound, in particular, circulates at higher concentrations than the parent drug and contributes significantly to the overall pharmacological effect of bupropion therapy.[1] Understanding the stereochemical nuances of this compound is therefore critical for a complete comprehension of bupropion's mechanism of action, efficacy, and safety profile.

Stereochemistry of this compound

This compound possesses two chiral centers, giving rise to a pair of enantiomers: (1R,2R)-threo-dihydrobupropion and (1S,2S)-threo-dihydrobupropion .[1] The "threo" designation refers to the relative configuration of the hydroxyl and amino groups on the propane (B168953) backbone.

Below is a diagram illustrating the metabolic pathway of bupropion to its major metabolites, including the stereoisomers of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its isomers.

Table 1: Pharmacological Activity of Racemic this compound

| Target | IC50 (μM) |

| Norepinephrine Transporter (rat) | 16[1] |

| Dopamine Transporter (rat) | 47[1] |

| Serotonin (B10506) Transporter (rat) | 67[1] |

| α3β4 Nicotinic Acetylcholine Receptor | 14[1] |

Table 2: Pharmacokinetic Properties of Racemic this compound

| Parameter | Value |

| Plasma Protein Binding | 42%[1] |

| Elimination Half-life | ~37 hours[1] |

Experimental Protocols

Synthesis of Racemic this compound

A detailed method for the synthesis of racemic this compound has been described.[3] The general procedure involves the reduction of bupropion.

Protocol:

-

A solution of racemic bupropion in a suitable solvent (e.g., methanol) is prepared.

-

A reducing agent, such as sodium borohydride, is added portion-wise to the solution at a controlled temperature (e.g., 0-5°C).

-

The reaction mixture is stirred for a specified period to ensure complete reduction.

-

The reaction is quenched by the addition of an appropriate reagent (e.g., acetone).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed, dried, and concentrated to yield the crude product.

-

Purification of the crude product can be achieved by recrystallization or column chromatography to afford pure racemic this compound.[3]

Stereoselective Analytical Method for this compound Enantiomers

A robust and sensitive chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous separation and quantification of the enantiomers of bupropion and its major metabolites, including this compound, in human plasma.[4][5]

Instrumentation and Conditions:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

-

Chiral Column: Lux 3µ Cellulose-3 (250 x 4.6 mm).[4]

-

Mobile Phase: A gradient elution using methanol, acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide.[4]

-

Detector: Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[4]

Sample Preparation (Liquid-Liquid Extraction):

-

To 50 µL of human plasma, an internal standard is added.[4]

-

The sample is then subjected to liquid-liquid extraction using an appropriate organic solvent.[4]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[4]

The workflow for this analytical method is depicted in the following diagram:

Pharmacological Significance

This compound is not merely an inactive metabolite; it exhibits pharmacological activity, albeit with lower potency compared to its parent compound, bupropion.[1] It acts as a weak inhibitor of norepinephrine, dopamine, and serotonin reuptake.[1] Given its substantially higher plasma concentrations and longer half-life compared to bupropion, this compound is believed to contribute significantly to the overall therapeutic effects and potential side effects of bupropion treatment.[1] The stereoselective disposition of bupropion leads to different plasma exposures of the this compound enantiomers, which may have implications for inter-individual variability in drug response.

The logical relationship between the stereoisomers of bupropion and its primary metabolites is summarized in the diagram below.

Conclusion

The stereochemistry of this compound is a critical aspect of bupropion's overall pharmacological profile. The existence of (1R,2R) and (1S,2S) enantiomers, their significant plasma concentrations, and their inherent pharmacological activity underscore the importance of stereoselective considerations in both preclinical and clinical research. The detailed experimental protocols for synthesis and analysis provided herein offer a practical resource for scientists working to further elucidate the roles of these metabolites in the therapeutic and adverse effects of bupropion. Future research should focus on isolating the individual enantiomers of this compound and characterizing their distinct pharmacological and toxicological profiles to pave the way for the development of more refined and targeted therapeutic agents.

References

- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]

- 2. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]

- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]

The Formation of Threo-dihydrobupropion: A Technical Guide to a Core Metabolic Pathway of Bupropion

Published: December 12, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive and complex metabolism in humans. The reduction of its keto group leads to the formation of two pharmacologically active amino alcohol metabolites: threo-dihydrobupropion and erythro-dihydrobupropion. Of these, this compound is often the most abundant metabolite in plasma, with concentrations significantly exceeding that of the parent drug. Its formation is a critical component of bupropion's overall clearance and contributes substantially to the drug's therapeutic and adverse effect profile. This technical guide provides an in-depth analysis of the enzymatic conversion of bupropion to this compound, focusing on the key enzymes, stereoselectivity, quantitative kinetics, and the experimental methodologies used for its characterization.

The Metabolic Pathway: From Ketone to Amino Alcohol

The primary metabolic routes for bupropion, which is administered as a racemic mixture of (R)- and (S)-bupropion, are oxidation and reduction. While oxidation to hydroxybupropion (B195616) is exclusively catalyzed by cytochrome P450 2B6 (CYP2B6), the reduction pathway is mediated by a different class of enzymes.

Key Enzymes in this compound Formation

The conversion of bupropion to this compound is primarily catalyzed by cytosolic and microsomal carbonyl-reducing enzymes.[1] Extensive research has identified 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) as the main enzyme responsible for this specific metabolic reaction in the human liver.[2] Studies using recombinant 11β-HSD1 and selective inhibitors have confirmed its major role, demonstrating stereoselective and efficient formation of this compound.[2][3] Other enzymes, such as aldo-keto reductases and different carbonyl reductases, are also involved in bupropion reduction, but they appear to be the principal catalysts for the formation of the diastereomer, erythro-dihydrobupropion.[4]

Stereoselectivity of the Reaction

The reduction of bupropion is a highly stereoselective process. The formation of this compound shows a marked preference for one enantiomer of the parent drug. In vitro studies and molecular docking models suggest that 11β-HSD1 selectively converts (R)-bupropion to (1R,2R)-threohydrobupropion.[2][5] Conversely, the metabolism of (S)-bupropion preferentially leads to other metabolites. This enzymatic preference is a key reason for the different pharmacokinetic profiles of bupropion's enantiomers and their respective metabolites.

Tissue-Specific Metabolism

The liver is the primary site of bupropion metabolism. Both liver microsomes and S9 fractions show robust formation of this compound.[1] However, metabolism also occurs in extrahepatic tissues. The intestinal S9 fraction has been shown to form this compound, accounting for approximately 25% of the formation seen in liver S9 fractions, whereas the oxidative pathway to hydroxybupropion is absent in the intestine.[1] This indicates that pre-systemic, first-pass reduction in the gut wall may contribute to the overall metabolite profile of bupropion.

Quantitative Analysis of this compound Formation

The reduction of bupropion to this compound is not a minor pathway; it is a major clearance mechanism for the drug.[6] The plasma exposure of this compound at steady-state can be approximately 7-fold higher than that of the parent drug.[6]

Table 1: In Vitro Kinetic Parameters for this compound (THBUP) Formation in Human Liver Fractions

| Parameter | Substrate | (1R,2R)-THBUP Formation | (1S,2S)-THBUP Formation | Cellular Fraction | Citation |

| Vmax (pmol/min/mg) | Racemic Bupropion | 170 ± 10 | 1200 ± 100 | Liver Microsomes (HLM) | [7] |

| Km (µM) | Racemic Bupropion | 140 ± 20 | 250 ± 60 | Liver Microsomes (HLM) | [7] |

| Cl_int_ (Vmax/Km) (µL/min/mg) | Racemic Bupropion | 1.2 | 4.8 | Liver Microsomes (HLM) | [7] |

| Vmax (pmol/min/mg) | Racemic Bupropion | 140 ± 10 | 1100 ± 50 | Liver S9 Fraction | [7] |

| Km (µM) | Racemic Bupropion | 150 ± 20 | 250 ± 30 | Liver S9 Fraction | [7] |

| Cl_int_ (Vmax/Km) (µL/min/mg) | Racemic Bupropion | 0.93 | 4.4 | Liver S9 Fraction | [7] |

Data represent the formation of the respective diastereomers from racemic bupropion.

Table 2: Relative Contribution of Metabolic Pathways to Bupropion Enantiomer Clearance

| Bupropion Enantiomer | % Clearance via this compound | % Clearance via Hydroxybupropion | % Clearance via Erythro-dihydrobupropion | % Clearance via 4'-OH-bupropion | Citation |

| (R)-Bupropion | 50% | 34% | 8% | 8% | [8] |

| (S)-Bupropion | 82% | 12% | 4% | 2% | [8] |

Calculations based on in vitro intrinsic clearance data from human liver S9 fractions.

Experimental Protocols

The characterization of this compound formation relies on robust in vitro metabolism assays coupled with sensitive and specific bioanalytical techniques.

In Vitro Metabolism Assay in Human Liver Subcellular Fractions

This protocol outlines a typical experiment to determine the kinetics of this compound formation using human liver microsomes (HLM) or S9 fractions.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 5 mM magnesium chloride (MgCl₂), and the desired concentration of human liver microsomes (e.g., 0.4-1.0 mg/mL) or S9 fraction.[9][10]

-

Add the substrate, (R,S)-bupropion, at various concentrations (e.g., ranging from 1 µM to 500 µM) to assess enzyme kinetics.[7]

-

Pre-incubate the mixture at 37°C for approximately 3-5 minutes to equilibrate the temperature.[2]

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a cofactor. This is typically an NADPH-regenerating system (e.g., 1 mM NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a direct source of NADPH (e.g., 1 mM).[9] For 11β-HSD1-specific activity in intact microsomes, 1 mM glucose-6-phosphate (G6P) can be used as the cofactor, relying on the luminal enzyme hexose-6-phosphate dehydrogenase.[9]

-

Vortex gently to mix.

-

-

Incubation:

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution. Common methods include adding 2-3 volumes of ice-cold acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.[2] Alternatively, 20% trichloroacetic acid can be used for protein precipitation.[12]

-

-

Sample Processing:

-

Vortex the terminated mixture thoroughly.

-

Centrifuge at high speed (e.g., >10,000 g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[10]

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Stereoselective Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a general method for the simultaneous separation and quantification of the enantiomers and diastereomers of bupropion and its metabolites.

-

Sample Preparation:

-

If not done during reaction termination, perform protein precipitation on the plasma or microsomal incubation sample.

-

Alternatively, use liquid-liquid extraction (e.g., with methyl t-butyl ether) or solid-phase extraction (SPE) for cleaner samples and improved sensitivity.[13]

-

-

Chromatographic Separation:

-

Column: A chiral column is essential for separating the stereoisomers. Commonly used columns include those based on cellulose (B213188) derivatives (e.g., Lux Cellulose-3) or α₁-acid glycoprotein.[13]

-

Mobile Phase: A gradient elution is typically employed. The mobile phase often consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or ammonium formate).[13] The gradient is optimized to achieve baseline separation of all stereoisomers of interest.

-

Flow Rate: A typical analytical flow rate is between 0.4-0.8 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Use a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[12]

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

MRM Transitions: Specific mass transitions for bupropion, this compound, and other metabolites must be optimized. For example, a common transition for dihydrobupropion would be based on its protonated molecular weight.

-

-

Quantification:

-

Construct calibration curves using standards of known concentrations for each enantiomer/diastereomer.

-

Calculate the concentration of each metabolite in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations: Pathways and Processes

Diagram 1: Bupropion Metabolic Pathway

Caption: Primary metabolic pathways of R- and S-bupropion.

Diagram 2: Experimental Workflow for In Vitro Metabolism

Caption: Workflow for a typical in vitro bupropion metabolism experiment.

Conclusion

The formation of this compound is a stereoselective and quantitatively significant pathway in the metabolism of bupropion, driven primarily by the enzyme 11β-HSD1 acting on (R)-bupropion. Its high plasma concentrations relative to the parent drug underscore its importance to the overall pharmacological profile of bupropion therapy. A thorough understanding of this reductive pathway, facilitated by the experimental protocols detailed herein, is essential for researchers and drug developers aiming to predict drug-drug interactions, understand inter-individual variability in patient response, and develop safer and more effective therapeutic agents.

References

- 1. complexgenerics.org [complexgenerics.org]

- 2. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of In Vitro Stereoselective Metabolism of Bupropion in Human, Monkey, Rat, and Mouse Liver Microsomes [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective analysis of bupropion and hydroxybupropion in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]

The Definitive Role of 11β-Hydroxysteroid Dehydrogenase 1 in the Stereoselective Formation of Threo-dihydrobupropion

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in the human body, leading to the formation of several active metabolites. Among these, threo-dihydrobupropion is a major metabolite, and its formation is now understood to be primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). This technical guide provides an in-depth analysis of the pivotal role of 11β-HSD1 in the stereoselective metabolism of bupropion to this compound. It consolidates quantitative data from key studies, details the experimental protocols used to elucidate this metabolic pathway, and presents visual diagrams of the enzymatic conversion and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Bupropion is metabolized through two main pathways: oxidation and reduction. While the oxidation of bupropion to hydroxybupropion (B195616) is mediated by cytochrome P450 2B6 (CYP2B6), the enzymes responsible for the reduction of bupropion to its diastereomeric alcohol metabolites, this compound and erythro-dihydrobupropion, have been a subject of investigation.[1][2][3] It has been conclusively demonstrated that 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme primarily known for its role in glucocorticoid metabolism, is the key enzyme responsible for the stereoselective formation of this compound.[4][5][6] This discovery has significant implications for understanding bupropion's pharmacokinetics, its potential for drug-drug interactions, and inter-individual variability in patient response.

11β-HSD1, also known as cortisone (B1669442) reductase, is an NADPH-dependent enzyme located in the endoplasmic reticulum.[7] It is highly expressed in metabolically active tissues such as the liver, adipose tissue, and the central nervous system.[7] Its primary physiological role is the conversion of inactive cortisone to active cortisol, thereby regulating local glucocorticoid concentrations.[4][6][8] The finding that 11β-HSD1 also metabolizes xenobiotics like bupropion highlights its broader role in drug metabolism.

This guide will synthesize the current knowledge on the role of 11β-HSD1 in this compound formation, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying processes.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the kinetics of this compound formation by 11β-HSD1 and other reductases.

Table 1: Michaelis-Menten Kinetic Parameters for Bupropion Reduction in Human Liver Fractions

| Subcellular Fraction | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| Liver Microsomes | This compound | 186.3 ± 53.48 | 98.37 ± 6.6 | [1] |

| Liver S9 | This compound | 265.7 ± 77.79 | 99 ± 7.5 | [1] |

| Liver Cytosol | This compound | 89.82 ± 22 | 14.56 ± 0.714 | [1] |

| Liver Microsomes | Hydroxybupropion | 87 | 131 | [9][10] |

Table 2: Intrinsic Clearance (Clint) for Bupropion Reduction in Human Liver Fractions

| Subcellular Fraction | Metabolite | Clint (μL/min/mg protein) | Reference |

| Liver Microsomes | This compound | 280 | [3] |

| Liver Microsomes | Erythro-dihydrobupropion | 10.4 | [3] |

| Liver Cytosol | This compound | 0.60 | [3] |

| Liver Cytosol | Erythro-dihydrobupropion | 0.08 | [3] |

Table 3: Inhibitor IC50 Values for Bupropion Reduction

| Inhibitor | Target Enzyme/Fraction | Metabolite(s) | IC50 | Reference |

| 18β-glycyrrhetinic acid | Liver Microsomes | This compound | 26 nM | [3] |

| 18β-glycyrrhetinic acid | Liver Microsomes | Erythro-dihydrobupropion | 25 nM | [3] |

| Menadione | Liver Cytosol | This compound | 54 μM | [3] |

| Menadione | Liver Cytosol | Erythro-dihydrobupropion | 30 μM | [3] |

| Carbenoxolone | Liver Microsomes | This compound | ~82.4% inhibition | [1] |

| Bupropion | Recombinant 11β-HSD1 | Cortisone Reduction | 165 ± 51 µM | [4] |

| Cortisone | Recombinant 11β-HSD1 | Bupropion Reduction | Low µM range | [4] |

Table 4: Species-Specific Differences in Bupropion Metabolism

| Species | Relative Activity of this compound Formation (Compared to Mouse) | Reference |

| Human | ~80 times higher | [4][6] |

| Rat | ~8 times higher | [4][6] |

| Mouse | Baseline | [4][6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of bupropion to this compound and a typical experimental workflow to study this conversion.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in key publications.[1][4]

In Vitro Metabolism of Bupropion using Human Liver Microsomes

Objective: To determine the kinetics of this compound formation in a physiologically relevant in vitro system.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Bupropion hydrochloride

-

TS2 Buffer (100 mM NaCl, 1 mM EGTA, 1 mM EDTA, 1 mM MgCl₂, 250 mM sucrose, 20 mM Tris-HCl, pH 7.4)

-

NADPH regenerating system (e.g., Glucose-6-phosphate (G6P) and G6P dehydrogenase) or 1 mM NADPH

-

Selective 11β-HSD1 inhibitor (e.g., T0504)

-

Acetonitrile (B52724) (for reaction quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a reaction mixture containing HLMs (final concentration 0.4 mg/mL) in TS2 buffer.

-

Add the NADPH regenerating system (e.g., 1 mM G6P) or 1 mM NADPH.

-

For inhibition studies, pre-incubate the microsomes with the selective 11β-HSD1 inhibitor (e.g., 20 µM T0504) for a specified time.

-

Initiate the reaction by adding bupropion (e.g., 1 µM or a range of concentrations for kinetic studies).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), ensuring linear formation of the metabolite.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

Bupropion Metabolism using Recombinant 11β-HSD1

Objective: To confirm the direct role of 11β-HSD1 in this compound formation and to determine its enzyme kinetics.

Materials:

-

HEK293 cells expressing recombinant human 11β-HSD1

-

Cell lysis buffer

-

Bupropion hydrochloride

-

Cortisone (for inhibition studies)

-

NADPH

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare cell lysates from HEK293 cells overexpressing 11β-HSD1.

-

Set up reaction mixtures containing the cell lysate, bupropion (at various concentrations), and NADPH in a suitable buffer.

-

For inhibition studies, include varying concentrations of cortisone.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reactions with ice-cold acetonitrile containing an internal standard.

-

Process the samples as described in the microsomal assay.

-

Quantify the formation of this compound by LC-MS/MS.

-

Calculate kinetic parameters (Km, Vmax) and IC50 values using appropriate software (e.g., GraphPad Prism).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To accurately quantify the concentration of this compound in the reaction samples.

Instrumentation:

-

An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.

Typical Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Discussion and Implications

The evidence strongly supports that 11β-HSD1 is the primary enzyme responsible for the stereoselective reduction of bupropion to this compound.[4][5][6] This reaction is highly efficient in human liver microsomes.[4][6] In contrast, the formation of erythro-dihydrobupropion is not catalyzed by 11β-HSD1 and is likely carried out by other carbonyl reductases.[4][6]

The high activity of 11β-HSD1 in converting bupropion to this compound has several important implications for drug development and clinical practice:

-

Drug-Drug Interactions: Co-administration of bupropion with drugs that are substrates or inhibitors of 11β-HSD1 could alter the metabolic profile of bupropion. For instance, high levels of endogenous cortisone or the administration of prednisone (B1679067) may inhibit the formation of this compound.[4][6] Conversely, bupropion is a relatively weak inhibitor of 11β-HSD1's glucocorticoid-metabolizing activity.[4]

-

Pharmacogenomics: Genetic variations in the HSD11B1 gene could potentially lead to inter-individual differences in the rate of this compound formation, which may contribute to variability in bupropion efficacy and side-effect profiles.

-

Species Differences: The significantly higher activity of 11β-HSD1 in humans compared to rodents highlights the importance of using human-derived in vitro systems or appropriate animal models in preclinical studies of bupropion metabolism.[4][6]

Conclusion

The identification of 11β-HSD1 as the key enzyme in the stereoselective formation of this compound represents a significant advancement in our understanding of bupropion's complex metabolism. This knowledge is crucial for predicting and managing drug-drug interactions, understanding inter-individual variability in drug response, and for the rational design of future drugs that may be metabolized by this pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research in this area.

References

- 1. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deeper insight into the reducing biotransformation of bupropion in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonyl reduction of bupropion in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 11β-Hydroxysteroid dehydrogenase type 1 - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes & Protocols: Quantification of Threo-dihydrobupropion using a Validated HPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Threo-dihydrobupropion is an active metabolite of bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the robust and sensitive quantification of this compound in human plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound-d9 (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Trichloroacetic acid

-

Human plasma (K2EDTA)

Sample Preparation

Two primary methods for sample preparation from human plasma are presented: protein precipitation and liquid-liquid extraction.

2.2.1. Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

-

Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

-

Add 10 µL of internal standard working solution (containing this compound-d9).

-

Add 40 µL of 20% aqueous trichloroacetic acid to precipitate proteins.[1]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 6,100 x g for 15 minutes at 4°C.[1]

-

Transfer 100 µL of the clear supernatant to a 96-well plate.

-

Add 10 µL of 3M aqueous ammonium formate solution (pH 6.9) to the supernatant.[1]

-

The final sample is ready for injection into the HPLC-MS/MS system.

2.2.2. Liquid-Liquid Extraction

This method provides a cleaner extract, potentially reducing matrix effects.

-

Thaw frozen plasma samples to room temperature and vortex.

-

To a 12 x 75 mm glass tube, add 50 µL of plasma.[2]

-

Add the internal standard solution.

-

Add an appropriate volume of extraction solvent (e.g., ethyl acetate).

-

Vortex vigorously for 10 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

2.3.1. Chromatographic Conditions

-

HPLC System: A system capable of delivering accurate gradients.

-

Column: α1-acid glycoprotein (B1211001) column (e.g., 100 x 2.1 mm, 5 µm).[3]

-

Mobile Phase:

-

Gradient Program:

-

Flow Rate: 0.22 mL/min.[1]

-

Column Temperature: Ambient.

-

Injection Volume: 10 µL.

2.3.2. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3][4]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Q1/Q3 transition to be optimized based on the specific instrument. A common transition is 241.9/116.0.[2]

-

This compound-d9 (IS): Q1/Q3 transition to be optimized.

-

-

Ion Source Parameters:

Data Presentation

The following tables summarize the quantitative performance of the described HPLC-MS/MS method for this compound.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][3] |

| Linearity Range | 1 - 600 ng/mL | [1] |

| Intra-assay Precision (%CV) | < 12% | [1] |

| Inter-assay Precision (%CV) | < 12% | [1] |

| Intra-assay Accuracy (%) | Within ±12% | [1] |

| Inter-assay Accuracy (%) | Within ±12% | [1] |

Table 2: Comparative LLOQs from Different Studies

| Study | LLOQ for this compound (ng/mL) |

| Masters et al., 2016 | 0.15 |

| Shahi et al., 2018 | 2.0 |

| Hesse et al., 2016 | 1 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the analytical method.

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of the analytical method components.

References

- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

Application Note: Chiral Separation of Threo-dihydrobupropion Enantiomers

Abstract

This application note details a robust and sensitive method for the chiral separation of threo-dihydrobupropion enantiomers using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This compound is a major active metabolite of bupropion (B1668061), an antidepressant and smoking cessation aid. Due to the stereoselective metabolism and pharmacological activity of bupropion and its metabolites, the ability to resolve and quantify individual enantiomers is crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, for the successful enantioseparation of this compound. The presented method is suitable for researchers, scientists, and drug development professionals investigating the stereoselective disposition of bupropion.

Introduction

Bupropion is a chiral drug administered as a racemic mixture. Its metabolism in the body is complex, leading to the formation of several active metabolites, including hydroxybupropion, erythro-dihydrobupropion, and this compound.[3][4] These metabolites themselves possess pharmacological activity and exhibit stereoselectivity in their formation and effects.[2][5] Consequently, understanding the pharmacokinetic profiles of individual enantiomers of both the parent drug and its metabolites is essential for a complete understanding of its overall therapeutic action and variability in patient response.[3][6] This application note focuses on the chiral separation of the enantiomers of this compound, a significant metabolite of bupropion.[3] The method described herein utilizes a commercially available chiral stationary phase to achieve baseline separation of the enantiomers, allowing for their accurate quantification in biological matrices.

Data Presentation

The following table summarizes the quantitative data for the chiral separation of this compound enantiomers based on a validated HPLC-MS/MS method.[7][8]

| Parameter | This compound Enantiomer A | This compound Enantiomer B |

| Limit of Quantification (LOQ) | 0.15 ng/mL[1][6] | 0.15 ng/mL[1][6] |

| Intra-day Precision (%RSD) | 3.4% - 15.4%[1][8] | 3.4% - 15.4%[1][8] |

| Inter-day Precision (%RSD) | 6.1% - 19.9%[1][8] | 6.1% - 19.9%[1][8] |

| Intra-day Accuracy (%) | 80.6% - 97.8%[1][8] | 80.6% - 97.8%[1][8] |

| Inter-day Accuracy (%) | 88.5% - 99.9%[1][8] | 88.5% - 99.9%[1][8] |

| Extraction Efficiency | ≥70%[1][8] | ≥70%[1][8] |

Note: The nomenclature "Enantiomer A" and "Enantiomer B" is used as optically pure standards may not be commercially available. "Enantiomer A" refers to the first eluting peak and "Enantiomer B" to the second.[3][9]

Experimental Protocols

This section provides a detailed protocol for the chiral separation of this compound enantiomers from human plasma.

Sample Preparation (Liquid-Liquid Extraction)[1][7]

-

To 50 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., Acetaminophen).[7]

-

Add 250 µL of ethyl acetate (B1210297) to the plasma sample.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex the reconstituted sample for 30 seconds.

-

Transfer the sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Method[1][7][8]

Chromatographic Conditions:

-

HPLC System: Agilent 1290 series or equivalent[7]

-

Column Temperature: 40°C[7]

-

Mobile Phase A: 25:15:60 (v/v/v) Methanol:Acetonitrile:5mM Ammonium Bicarbonate with 0.1% Ammonium Hydroxide (pH 8.5)[7]

-

Mobile Phase B: 60:30:10 (v/v/v) Methanol:Acetonitrile:5mM Ammonium Bicarbonate with 0.1% Ammonium Hydroxide[7]

-

Gradient Elution:

-

0-5 min: 100% A

-

5-15 min: Linear gradient to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Return to 100% A and re-equilibrate

-

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

Mass Spectrometric Conditions:

-

Mass Spectrometer: ABSciex 5500 QTRAP triple-quadrupole mass spectrometer or equivalent[1][8]

-

Ionization Source: Electrospray Ionization (ESI), positive mode[1][8]

-

Monitoring: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: [Specific precursor > product ion transitions to be optimized based on instrumentation]

-

Internal Standard: [Specific precursor > product ion transitions for the chosen internal standard]

-

-

Ion Source Parameters:

-

Curtain Gas: 20 psi

-

Collision Gas: Medium

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Visualization

The following diagram illustrates the general workflow for the chiral separation and analysis of this compound enantiomers.

Caption: Workflow for Chiral Separation of this compound.

References

- 1. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]

- 2. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

Application Note & Protocol: Isolation of Threo-dihydrobupropion from Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-dihydrobupropion is a major active metabolite of bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its contribution to the overall pharmacological effect of bupropion. This document provides detailed protocols for the isolation of this compound from human plasma samples using two common and effective methods: protein precipitation and liquid-liquid extraction, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes key quantitative data from validated methods for the analysis of this compound in human plasma.

| Parameter | Protein Precipitation Method | Liquid-Liquid Extraction Method |

| Limit of Quantification (LOQ) | 1 ng/mL[1][2] | 0.15 ng/mL[3][4][5] |

| Intra-day Precision (%RSD) | < 12%[1][2] | 3.4% to 15.4%[3][4][5] |

| Inter-day Precision (%RSD) | < 12%[1][2] | 6.1% to 19.9%[3][4][5] |

| Intra-day Accuracy | Within 12%[1][2] | 80.6% to 97.8%[3][4][5] |

| Inter-day Accuracy | Within 12%[1][2] | 88.5% to 99.9%[3][4][5] |

| Extraction Efficiency/Recovery | Not explicitly stated, but method is validated. | ≥ 70%[3][4][5] |

| Sample Volume | 200 µL[1] | 50 µL[3][4][5][6] |

Experimental Protocols

Method 1: Protein Precipitation

This protocol is adapted from a high-throughput stereoselective LC-MS/MS assay.[1][2]

Materials:

-

Human plasma samples

-

Internal standard solution (e.g., threohydrobupropion-d9)

-

20% aqueous trichloroacetic acid (TCA)

-

96-well deep-well plate

-

Vortex mixer

-

Centrifuge capable of handling 96-well plates

-

LC-MS/MS system

Procedure:

-

Thaw plasma samples, calibration standards, and quality control samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 200 µL of each sample into a 1.0 mL 96-well deep-well plate.

-

Add 10 µL of the internal standard solution to each well.

-

Add 40 µL of 20% aqueous trichloroacetic acid to each well to precipitate the plasma proteins.

-

Shake the plate for 5 minutes.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate for analysis.

-

Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction

This protocol is based on a stereoselective method to quantify bupropion and its major metabolites.[3][4][5]

Materials:

-

Human plasma samples (50 µL)

-

Internal standard solution (e.g., Acetaminophen)

-

Extraction solvent (e.g., a mixture of methanol, acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide)

-

12x75 mm polypropylene (B1209903) tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (mobile phase)

-

LC-MS/MS system

Procedure:

-

Pipette 50 µL of human plasma into a 12x75 mm polypropylene tube.

-

Add the internal standard to the plasma sample.

-

Add the extraction solvent to the tube.

-

Vortex the tube vigorously to ensure thorough mixing and extraction.

-

Centrifuge the tube to separate the aqueous and organic layers.

-

Carefully transfer the organic supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract with a specific volume of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Visualized Workflow

Caption: Workflow for isolating this compound.

References

- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]

- 6. S-EPMC4866593 - Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS. - OmicsDI [omicsdi.org]

Application Note: Threo-dihydrobupropion as a Biomarker for Bupropion Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bupropion (B1668061) is a widely prescribed antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor.[1][2][3] The drug is subject to extensive hepatic metabolism, resulting in the formation of three primary active metabolites: hydroxybupropion (B195616), threo-dihydrobupropion, and erythrohydrobupropion.[1][4] These metabolites are pharmacologically active and contribute significantly to the drug's overall therapeutic and adverse effects.[2]

The metabolism of bupropion follows two principal pathways:

-

Oxidative Pathway: Hydroxylation of the tert-butyl group, mediated almost exclusively by the cytochrome P450 enzyme CYP2B6, produces hydroxybupropion.[4][5][6]

-

Reductive Pathway: Reduction of the aminoketone group by various carbonyl reductases forms the amino alcohol diastereomers, this compound and erythrohydrobupropion.[4][7]

Notably, the plasma exposure of this compound at steady-state can be approximately seven times higher than that of the parent drug, bupropion.[8][9] Its long half-life and high concentration make it a crucial component of bupropion's pharmacokinetic profile.[2][10] Consequently, monitoring this compound levels can serve as a valuable biomarker for assessing the activity of bupropion's reductive metabolic pathway, complementing the use of hydroxybupropion as a well-established biomarker for CYP2B6 activity.

Metabolic Pathway of Bupropion

Bupropion's biotransformation is complex, involving both Phase I and Phase II reactions. The initial and most critical steps involve oxidation and reduction.

-

CYP2B6-Mediated Hydroxylation: The conversion of bupropion to hydroxybupropion is the primary oxidative route, catalyzed by CYP2B6.[5] The resulting metabolite, hydroxybupropion, has a plasma area under the curve (AUC) ratio of approximately ten or greater compared to the parent drug after a single dose and is considered a major contributor to bupropion's therapeutic effect.[6]

-

Carbonyl Reduction: Bupropion is also reduced to this compound and erythrohydrobupropion. The formation of this compound is stereoselectively catalyzed predominantly by 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[11][12] Other enzymes, including aldo-keto reductases (AKR1C1, AKR1C2, AKR1C3) and carbonyl reductase 1 (CBR1), also participate in the reduction process.[4]

-

Further Metabolism: These primary active metabolites are subsequently conjugated with glucuronic acid by various UGT enzymes (e.g., UGT2B7) before being excreted, primarily through the kidneys.[1][4]

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of bupropion and its metabolites show significant variability, underscoring the importance of biomarkers. This compound exhibits a particularly long half-life and high plasma concentration relative to the parent drug.

Table 1: Pharmacokinetic Parameters of Bupropion and its Major Metabolites

| Compound | Elimination Half-life (t½) | Relative Potency (vs. Bupropion) | Notes |

|---|---|---|---|

| Bupropion | ~12-21 hours[2][4] | 100% | Parent drug. |

| Hydroxybupropion | ~20 hours[2][4] | 50%[4] | Highest plasma concentration; major contributor to efficacy.[6] |

| This compound | ~37 hours[2][10] | ~20%[10] | Plasma exposure is ~7-fold higher than bupropion.[8][9] |

| Erythrohydrobupropion | ~33 hours[2] | ~20%[4] | Lower plasma concentrations than this compound. |

Table 2: Example Lower Limits of Quantification (LLOQ) for Analytical Methods

| Analyte | LLOQ (ng/mL) | Analytical Method | Reference |

|---|---|---|---|

| Bupropion (enantiomers) | 0.3 | HPLC-MS/MS | [8][13] |

| Hydroxybupropion (enantiomers) | 0.3 | HPLC-MS/MS | [8][13] |

| This compound (enantiomers) | 0.15 | HPLC-MS/MS | [8][13] |

| Erythrohydrobupropion (enantiomers) | 0.15 | HPLC-MS/MS | [8][13] |

| Bupropion | 1.75 | HPLC-MS/MS | [14] |

| Hydroxybupropion | 5.0 | HPLC-MS/MS | [14] |

| This compound | 2.0 | HPLC-MS/MS | [14] |

| Erythrohydrobupropion | 0.5 | HPLC-MS/MS |[14] |

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of bupropion and its metabolites from human plasma, based on established high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[8][13][15]

4.1. Objective To accurately and precisely measure the concentration of this compound, along with bupropion and other major metabolites, in human plasma samples.

4.2. Principle Analytes are extracted from plasma and separated using reverse-phase or chiral liquid chromatography. Detection and quantification are achieved using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

4.3. Materials and Reagents

-

Reference Standards: Bupropion, hydroxybupropion, this compound, erythrohydrobupropion.

-

Internal Standard (IS): Deuterated analogs (e.g., Bupropion-d9) or a structurally similar compound (e.g., Acetaminophen).[13][16]

-

Solvents: HPLC or MS-grade methanol, acetonitrile, and water.

-

Reagents: Ammonium (B1175870) formate, formic acid, or ammonium bicarbonate for mobile phase preparation.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or other suitable organic solvent for liquid-liquid extraction.

-

Biological Matrix: Drug-free human plasma for calibration standards and quality controls (QCs).

4.4. Experimental Procedure

4.4.1. Preparation of Stock Solutions, Calibration Standards, and QCs

-

Prepare individual stock solutions (e.g., 1 mg/mL) of each analyte and the internal standard in methanol. Store at -20°C.[8]

-

Create working solutions by diluting the stock solutions.

-

Prepare calibration standards by spiking known concentrations of the analytes into drug-free plasma. A typical range for this compound is 0.15 to 150 ng/mL.[8]

-

Prepare Quality Control (QC) samples in drug-free plasma at a minimum of three concentration levels (low, medium, high).

4.4.2. Sample Preparation (Liquid-Liquid Extraction)

-